molecular formula C3H7NO3 B1494124 Serine,L-[3-3H]

Serine,L-[3-3H]

Cat. No.: B1494124
M. Wt: 109.11 g/mol
InChI Key: MTCFGRXMJLQNBG-HMTITYCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serine,L-[3-3H] is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 109.11 g/mol. The purity is usually 95%.
The exact mass of the compound Serine,L-[3-3H] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Serine,L-[3-3H] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serine,L-[3-3H] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO3

Molecular Weight

109.11 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-3,3-ditritiopropanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1T2

InChI Key

MTCFGRXMJLQNBG-HMTITYCESA-N

Isomeric SMILES

[3H]C([3H])([C@@H](C(=O)O)N)O

Canonical SMILES

C(C(C(=O)O)N)O

Pictograms

Irritant

sequence

S

Origin of Product

United States

Fundamental Roles of L Serine in Cellular Metabolism

L-serine, while classified as a nutritionally non-essential amino acid, is a central node in cellular metabolism, playing a multifaceted role far beyond its function as a simple building block for proteins. revvity.comebi.ac.uk The human body can synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933), highlighting its connection to core energy metabolism. wikidoc.orgisotope.com

The metabolic significance of L-serine stems from its role as a precursor to a wide array of vital biomolecules. nih.govnih.gov It is directly converted to other amino acids, most notably glycine (B1666218) and cysteine. nih.govcreative-peptides.com The conversion to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is particularly crucial as it represents the primary source of one-carbon units for the folate cycle. ebi.ac.ukwikipedia.org These one-carbon units are indispensable for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, and for essential methylation reactions. revvity.comwikipedia.org

Furthermore, L-serine is a foundational component for the synthesis of major lipid classes. It provides the backbone for phospholipids (B1166683), such as phosphatidylserine (B164497), and is the starting point for the entire class of sphingolipids, including ceramides (B1148491) and sphingomyelin (B164518), which are critical components of cell membranes and are involved in cell signaling. revvity.comnih.gov In the nervous system, L-serine is also the precursor to the neuromodulator D-serine, which plays a key role in activating NMDA receptors. acs.orgrsc.org

Rationale for Tritium Labeling at the C 3 Position for Tracer Studies

The choice to label a molecule at a specific position is a strategic one, dictated by the biochemical reactions it will undergo. Labeling L-serine with tritium (B154650) (³H) at its third carbon (C-3) provides a powerful tool to trace its incorporation into specific downstream products, particularly sphingolipids.

The rationale lies in the mechanism of the first committed step of de novo sphingolipid biosynthesis. This reaction, catalyzed by the enzyme serine palmitoyltransferase (SPT), involves the condensation of L-serine with palmitoyl-CoA. nih.gov Crucially, during this condensation, the entire serine molecule, including its C-3 carbon and the two hydrogen atoms attached to it, is incorporated into the resulting sphingoid base backbone (e.g., sphinganine). nih.gov Therefore, when L-[3-³H]serine is supplied to cells, the tritium label is stably retained within the newly synthesized sphingolipids. This allows for direct and accurate measurement of the rate of sphingolipid synthesis and transport by tracking the radioactivity incorporated into ceramide, sphingomyelin (B164518), and other complex sphingolipids. nih.govnih.gov

Conversely, in other major metabolic pathways, the atoms at the C-3 position have different fates. In the conversion of L-serine to pyruvate (B1213749), catalyzed by serine dehydratase, a dehydration reaction occurs that involves the elimination of the C-3 hydroxyl group and a hydrogen atom from the C-2 position, followed by deamination. wikidoc.orgwikipedia.org In the critical conversion to glycine (B1666218) via serine hydroxymethyltransferase (SHMT), the C-3 carbon is cleaved off and transferred to the cofactor tetrahydrofolate (THF). ebi.ac.ukresearchgate.net The fate of the C-3 hydrogens in these reactions differs from the direct retention seen in sphingolipid synthesis. This differential fate makes L-[3-³H]serine a specific and effective tracer for quantifying the flux through the sphingolipid synthesis pathway, as the label's presence in a lipid fraction is a direct indicator of its origin from serine.

Scope and Significance of Academic Research Utilizing L 3 ³h Serine

De Novo L-Serine Biosynthesis from Glycolytic Intermediates

The primary route for L-serine synthesis in many organisms is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine production. This pathway is particularly active in proliferating cells and is crucial for meeting the high demand for serine-derived biomolecules.

The de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate occurs through a series of three enzymatic reactions known as the phosphorylated pathway. This pathway is a critical link between glucose metabolism and the synthesis of amino acids and other essential biomolecules.

The initial and rate-limiting step is the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a reaction catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). This step is dependent on the cofactor NAD+. The expression and activity of PHGDH are often upregulated in cancer cells to support their high proliferative rate.

The second step involves the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine (PSer). This reaction is catalyzed by phosphoserine aminotransferase (PSAT1), which utilizes glutamate (B1630785) as the amino group donor, converting it to α-ketoglutarate in the process.

The final step is the dephosphorylation of O-phospho-L-serine to yield L-serine. This irreversible hydrolysis reaction is catalyzed by the enzyme phosphoserine phosphatase (PSPH).

Regulatory mechanisms are crucial for controlling the flux through this pathway, primarily through feedback inhibition. The final product, L-serine, acts as an allosteric inhibitor of PHGDH, the first enzyme in the pathway. This feedback loop ensures that the rate of serine synthesis is tightly coupled to the intracellular concentration of serine, preventing its overproduction.

EnzymeSubstrate(s)Product(s)Cofactor/CosubstrateRegulation
3-Phosphoglycerate Dehydrogenase (PHGDH) 3-Phosphoglycerate3-PhosphohydroxypyruvateNAD+Allosteric feedback inhibition by L-serine.
Phosphoserine Aminotransferase (PSAT1) 3-Phosphohydroxypyruvate, GlutamateO-Phospho-L-serine, α-Ketoglutarate--
Phosphoserine Phosphatase (PSPH) O-Phospho-L-serineL-Serine--

Isotopically labeled serine, such as L-[3-³H]serine, is an invaluable tool for measuring the flux through serine metabolic pathways. By introducing a labeled tracer into a biological system, researchers can track the movement of the label into various downstream metabolites. This allows for the quantification of the rates of synthesis, catabolism, and interconversion of serine.

For instance, in studies of one-carbon metabolism, L-[3-³H]serine can be used to measure the rate of its conversion to glycine (B1666218) and the subsequent transfer of the one-carbon unit. The tritium (B154650) at the 3-position of serine is transferred to tetrahydrofolate (THF) during the serine hydroxymethyltransferase (SHMT) reaction, forming 5,10-methylene-THF and glycine. The release of this tritium as tritiated water ([³H]H₂O) can be measured to quantify the flux through this pathway.

These tracer studies provide critical insights into how metabolic pathways are rewired in different physiological and pathological states, such as cancer, where serine metabolism is often upregulated to support rapid cell growth and proliferation.

The Phosphorylated Pathway: Enzymatic Steps and Regulatory Mechanisms (e.g., PHGDH, PSAT, PSP)

Catabolic Pathways of L-Serine

L-serine is not only a building block for biosynthesis but also a substrate for several catabolic pathways that contribute to central carbon metabolism and the generation of other essential molecules.

One major catabolic fate of L-serine is its conversion to pyruvate (B1213749), which can then enter the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. This reaction is catalyzed by the enzyme L-serine dehydratase (SDS), also known as serine ammonia-lyase. This enzyme directly deaminates and dehydrates serine in a single step, producing pyruvate and ammonia (B1221849). This pathway provides a direct link between amino acid catabolism and central energy metabolism.

EnzymeSubstrateProduct(s)Significance
L-Serine Dehydratase (SDS) L-SerinePyruvate, Ammonia (NH₃)Directly feeds into central carbon metabolism.

A pivotal pathway in serine metabolism is its reversible conversion to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction is fundamental to one-carbon metabolism. During this conversion, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and glycine.

This reaction is bidirectional and its direction is influenced by the relative concentrations of serine, glycine, and the folate cofactors. The 5,10-CH₂-THF produced is a key one-carbon donor for the synthesis of purines, thymidylate, and other essential molecules. SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, highlighting the compartmentalization of one-carbon metabolism.

The glycine produced from serine via the SHMT reaction can be further catabolized in the mitochondria by the glycine cleavage system (GCS). The GCS is a multi-enzyme complex that breaks down glycine into carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit that is also transferred to THF to form 5,10-CH₂-THF.

The GCS, in conjunction with SHMT2, plays a crucial role in maintaining the balance of serine and glycine and is a major source of one-carbon units in the mitochondria. The coordinated action of SHMT and the GCS ensures a steady supply of one-carbon units for various biosynthetic processes while also contributing to the catabolism of serine and glycine.

Serine Hydroxymethyltransferase (SHMT) Pathway and Glycine Interconversion

Metabolic Flux Analysis Using Isotopic Tracers

Metabolic flux analysis with isotopic tracers like L-[3-3H]serine allows for the quantitative measurement of the rate of metabolic reactions. This technique is crucial for understanding how cells and tissues utilize serine under various physiological and pathological conditions. By tracing the tritium (³H) label, researchers can follow the fate of the serine molecule as it is converted into other metabolites.

The turnover rate of serine, which reflects the balance between its synthesis, uptake, and consumption, can be determined using L-[3-3H]serine. Studies in various organisms and cell types have revealed significant differences in serine metabolism.

In rat liver, the infusion of L-[3-³H]serine demonstrated rapid equilibration between the plasma and the tissue's free serine pool. lshtm.ac.uk This suggests a high rate of exchange across the cell membrane. lshtm.ac.uk In pregnant women, the rate of appearance (turnover) of serine was found to be lower compared to nonpregnant women, suggesting a metabolic adaptation to conserve this crucial amino acid during gestation. researchgate.net

In the context of cancer, which often exhibits reprogrammed metabolism, studies using isotopic tracers are essential. While specific turnover rates using L-[3-3H]serine in cancer cells are part of a broader investigation into tumor metabolism, the general principle of using labeled serine to measure flux remains a key methodology. nih.govnih.gov For instance, in Chinese hamster ovary (CHO-K1) cells, the incorporation of L-[³H]serine into 3-ketosphinganine was used to measure the activity of serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. nih.gov The total activity was measured at 14.8 ± 4.2 pmol/min per 10⁶ cells. nih.gov

Table 1: Serine Palmitoyltransferase Activity in CHO-K1 Cells

Parameter Value
Total Activity 14.8 ± 4.2 pmol/min per 10⁶ cells
Highest Specific Activity (high-speed pellet) 102 pmol/min per mg

Data derived from studies measuring the incorporation of L-[³H]serine into 3-ketosphinganine. nih.gov

L-serine is a precursor for numerous metabolic pathways, including gluconeogenesis, one-carbon metabolism, and the synthesis of other amino acids, lipids, and neurotransmitters. nih.govnhri.org.tw L-[3-3H]serine is particularly useful for distinguishing between different catabolic routes.

In the liver, L-serine can be metabolized via three main pathways initiated by:

L-serine dehydratase (SDH)

Serine:pyruvate/alanine:glyoxylate (B1226380) aminotransferase (SPT/AGT)

Serine hydroxymethyltransferase (SHMT) leading to the glycine cleavage system (GCS) semanticscholar.orgnih.gov

The use of L-[3-³H,¹⁴C]serine allows for the differentiation between the SDH and SPT/AGT pathways. The ³H at the C-3 position is mostly lost in the SDH pathway but largely retained in the SPT/AGT pathway. nih.gov

In rat liver , studies have shown that the SDH pathway is the major metabolic exit for L-serine. nih.gov Even after treatment with glucagon (B607659), which induces SPT/AGT, this pathway only contributed about 10-20% to serine metabolism. nih.gov In contrast, in rabbit liver , the SPT/AGT pathway was estimated to account for approximately 90% of gluconeogenesis from L-serine. semanticscholar.org In dog liver , the flux through the GCS was comparable to that through SPT/AGT. semanticscholar.org

Table 2: Relative Contribution of Metabolic Pathways for L-Serine in Liver

Organism Pathway Contribution Conditions
Rat L-serine dehydratase (SDH) Predominant 24-h starved and glucagon-treated
Rat Serine:pyruvate/alanine:glyoxylate aminotransferase (SPT/AGT) ~10-20% After glucagon induction
Rabbit Serine:pyruvate/alanine:glyoxylate aminotransferase (SPT/AGT) ~90% In vivo gluconeogenesis
Dog Glycine cleavage system (GCS) Comparable to SPT/AGT Quasi-physiological in vitro

Data based on in vivo and in vitro experiments using L-[3-³H,¹⁴C]serine. semanticscholar.orgnih.gov

L-serine is also a crucial precursor for the synthesis of phospholipids (B1166683) like phosphatidylserine (PS). pnas.org Studies in HEK293 cells using L-[³H]serine have demonstrated that the inhibition of phosphatidylinositol 4-kinase (PI4KA) leads to a significant reduction in PS synthesis, highlighting the interconnectedness of different lipid metabolic pathways. pnas.org

The metabolic fate of L-serine is often dependent on its transport and exchange between different organelles and cell types. L-[3-3H]serine has been employed to trace these exchange dynamics.

In the central nervous system (CNS), there is a well-established metabolic interplay between astrocytes and neurons. nhri.org.twnih.gov Astrocytes are the primary site of de novo L-serine synthesis from the glycolytic intermediate 3-phosphoglycerate. nih.govnih.gov This newly synthesized L-serine is then "shuttled" to neurons, which have limited capacity for serine synthesis themselves. nhri.org.twnih.gov In neurons, L-serine is a precursor for protein synthesis and for the synthesis of the neuromodulator D-serine, which is catalyzed by serine racemase. nih.govnih.gov The injection of L-[³H]serine into the rat brain has provided direct evidence for the de novo synthesis of D-serine in the cerebral cortex. nih.gov

Within the cell, serine metabolism is compartmentalized between the cytosol and mitochondria. The interconversion of serine and glycine, catalyzed by SHMT, occurs in both compartments and is a key entry point into one-carbon metabolism. nih.gov Tracers like [2,3,3-²H₃]-serine (a deuterated form of serine) have been used to distinguish the relative contributions of cytosolic (SHMT1) and mitochondrial (SHMT2) pathways. researchgate.net While not using tritium, these studies exemplify the power of isotopic labeling in dissecting interorganelle flux. The principle remains the same for L-[3-3H]serine, where its transport into mitochondria can be competed by D-serine, thereby inhibiting mitochondrial one-carbon metabolism. biorxiv.org

In the liver, the subcellular location of SPT/AGT varies between species, being peroxisomal in rabbits and humans, and largely mitochondrial in dogs, which influences the metabolic flux. semanticscholar.org In vitro experiments with L-[3-³H,¹⁴C]serine in rabbit liver homogenates confirmed that the peroxisomal SPT/AGT participates in L-serine metabolism. semanticscholar.org

Table 3: Mentioned Compounds

Compound Name
L-Serine
L-[3-³H]serine
Glycine
D-Serine
Pyruvate
3-Phosphoglycerate
3-Ketosphinganine
Phosphatidylserine
L-[3-³H,¹⁴C]serine
Glucose
Glucagon
[2,3,3-²H₃]-serine
D-serine
3-phosphoglycerate
L-[³H]serine
3-ketosphinganine
L-[³H,¹⁴C]serine
phosphatidylinositol 4-kinase
L-[3-3H]serine
L-serine
D-serine
3-phosphoglycerate
L-[3-³H]serine
L-[³H]serine
D-serine
[2,3,3-²H₃]-serine
D-serine

Investigating Cellular Transport and Homeostasis of L Serine

Identification and Characterization of L-Serine Transporters

The transport of L-serine into and out of cells is primarily mediated by several families of amino acid transporters, each with distinct characteristics and tissue distribution.

System ASC (Alanine-Serine-Cysteine) Transporters (e.g., ASCT1, Asc-1)

System ASC transporters, including ASCT1 (SLC1A4) and Asc-1 (SLC7A10), are key players in the transport of small neutral amino acids like alanine, serine, and cysteine. embopress.orgnih.gov ASCT1, a Na+-dependent transporter, is a major system for D-serine uptake in astrocytes and can also export L-serine via heteroexchange, thereby supplying neurons with the necessary substrate for D-serine synthesis. pnas.org Studies using ASCT1 knockout mice have revealed its physiological importance in regulating brain D-serine levels. pnas.org These mice show decreased brain levels of both L- and D-serine, alongside increased levels of other ASCT1 substrates like L-alanine and L-threonine. pnas.org

Asc-1, on the other hand, is a Na+-independent antiporter with a high affinity for small neutral amino acids. embopress.orgresearchgate.net It facilitates the bidirectional transport of D-serine, coupled with the counter-transport of other small neutral amino acids. researchgate.net Research has shown that Asc-1 is a major transporter for L-serine in the cortex and pons–medulla. embopress.org Interestingly, Asc-1 can also mediate the net release of amino acids through facilitated diffusion, a process that does not require an exchange substrate. researchgate.net

TransporterAliasSodium DependenceKey SubstratesPrimary Function in Serine Transport
ASCT1 SLC1A4YesAlanine, Serine, Cysteine, Threonine, D-SerineUptake of D-serine in astrocytes and export of L-serine. pnas.org
Asc-1 SLC7A10NoGlycine (B1666218), Alanine, Serine, Cysteine, Threonine, D-serineBidirectional transport of D-serine and a major transporter for L-serine. embopress.orgresearchgate.net

System A Transporters (e.g., Slc38a5) in L-Serine Homeostasis

System A transporters are Na+-coupled neutral amino acid transporters that play a significant role in L-serine homeostasis. researchgate.net One prominent member, Slc38a5 (also known as SNAT5), functions as a Na+/H+ exchanger, mediating the influx of amino acids like serine, glutamine, and glycine. biorxiv.orgnih.gov This transporter is particularly important for supplying L-serine across the blood-brain barrier, especially during development. nih.govpnas.org Deletion of Slc38a5 in mice leads to impaired serine transport into the brain, resulting in developmental delays and motor dysfunction. nih.govpnas.org Studies using L-[3-3H]serine have shown that Slc38a5 has a higher transport rate for L-serine compared to other substrates like L-glutamine and L-threonine. nih.gov

Specialized Transport Systems in Specific Biological Contexts (e.g., pathogen metabolism)

In specific biological contexts, such as in pathogenic organisms, specialized transport systems for L-serine are crucial for survival and virulence. For instance, in the parasite Trypanosoma cruzi, the uptake of L-serine is essential for its energy metabolism. nih.gov Studies using L-[3-3H]serine have characterized the kinetics and thermodynamics of this transport, revealing a high-affinity uptake system. nih.gov Similarly, pathogenic bacteria have been shown to utilize L-serine from their host, indicating the presence of dedicated transport mechanisms that contribute to their competitive fitness during infection. researchgate.net

Mechanisms of L-[3-3H]Serine Uptake and Efflux

The uptake and efflux of L-[3-3H]serine are governed by specific biophysical and biochemical principles, including ion dependence and competitive inhibition, which have been extensively studied to understand the function of serine transporters.

Ion-Dependence (e.g., Na+) and Energy Requirements of Transport

The transport of L-serine is often coupled to the electrochemical gradient of ions, particularly sodium (Na+), which provides the driving force for uptake against a concentration gradient. biorxiv.orgnih.gov

Sodium-Dependent Transport: Many serine transporters, such as ASCT1 and System A transporters like Slc38a5, are Na+-dependent. nih.govpnas.orgbiorxiv.org The uptake of L-[3-3H]serine by these transporters is significantly reduced or abolished in the absence of extracellular Na+. nih.govnih.gov For instance, the transport function of SLC38A5 involves the symport of Na+ along with the amino acid substrate, coupled with the antiport of H+. nih.gov Studies on ASCT1 have shown that its apparent affinity for Na+ is in the millimolar range. nih.gov

Sodium-Independent Transport: In contrast, transporters like Asc-1 are Na+-independent. researchgate.net They mediate facilitated diffusion or exchange of amino acids without a requirement for sodium ions. researchgate.net

Energy Requirements: Active transport of L-serine, which concentrates the amino acid inside the cell, is an energy-dependent process. This energy is often derived from the Na+ gradient maintained by the Na+/K+-ATPase pump. nih.gov In some systems, like the vesicular uptake of D-serine in astrocytes, transport is energized by a proton electrochemical gradient generated by a V-ATPase. unil.chjneurosci.org Studies in Trypanosoma cruzi have shown that L-serine uptake is dependent on the proton gradient across the plasma membrane and is inhibited by the protonophore CCCP. nih.gov

Competitive Inhibition and Substrate Specificity of L-Serine Transport

The specificity of L-serine transporters can be investigated through competitive inhibition assays, where the uptake of L-[3-3H]serine is measured in the presence of other amino acids or compounds.

System ASC: The transport of L-[3-3H]serine via System ASC transporters is inhibited by other small neutral amino acids like alanine, cysteine, and threonine. embopress.orgpnas.org D-serine can also competitively inhibit the transport of L-serine. biorxiv.org

System A: The uptake of L-[3-3H]serine by System A transporters is inhibited by their characteristic substrates, such as glutamine and methylaminoisobutyric acid (MeAIB). nih.gov

Broad Substrate Specificity: Some transporters exhibit broader substrate selectivity. For example, studies on crude synaptosomal fractions from rat brain showed that L-[3-3H]serine uptake was inhibited by a wide range of large neutral amino acids, including L-glutamine, L-leucine, and L-phenylalanine. nih.gov

Stereoselectivity: While many transporters preferentially transport L-amino acids, some, like Asc-1, can transport both D- and L-enantiomers. elifesciences.orgresearchgate.net However, the affinity for each enantiomer can differ. For instance, in rat brain synaptosomes, D-serine showed no significant inhibition of L-[3-3H]serine accumulation at low concentrations, suggesting a preference for the L-isomer by the high-affinity uptake system. nih.gov

The following table summarizes the findings from competitive inhibition studies on L-[3-3H]serine transport:

Transporter/SystemInhibitorsNon-Inhibitors
System ASC (ASCT1) L-alanine, L-threonine, D-serine, trans-4-hydroxy-L-proline pnas.org---
System ASC (Asc-1) Glycine, D-isoleucine, D-alanine embopress.org---
System A Glutamine, MeAIB nih.gov---
SLC38A5 Glutamine, histidine, glycine, methionine biorxiv.orgValine, isoleucine, leucine, phenylalanine, aspartate, glutamate (B1630785), arginine, lysine (B10760008) biorxiv.org
Rat Brain Synaptosomes (High-affinity, Na+-independent) L-glutamine, L-asparagine, L-cysteine, L-alanine, L-leucine, L-isoleucine, L-tyrosine, L-phenylalanine, L-threonine nih.govD-serine, beta-alanine, taurine, glycine, MeAIB nih.gov
Trypanosoma cruzi L-threonine, Glycine nih.gov---

Regulatory Mechanisms Governing Transporter Activity

The activity of L-serine transporters is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at multiple levels, including gene expression and post-translational modifications, and can be influenced by the availability of substrates and other signaling molecules.

Several transporter systems are responsible for L-serine uptake, including the sodium-dependent neutral amino acid exchangers SLC1A4/SLC1A5 and the sodium-independent exchanger SLC7A10/SLC3A2. aginganddisease.org In the brain, SLC1A4 is crucial for transporting L-serine across the blood-brain barrier. mdpi.com Studies using L-[3-³H]serine have been pivotal in characterizing the kinetics and specificity of these transporters. For instance, research on human placental microvillous membrane vesicles demonstrated that L-serine uptake is primarily mediated by System A and System L. nih.gov As amino acid concentrations increase, there is a noticeable shift in the primary transport mechanism, with a decrease in the proportion of uptake by System L and an increase in uptake by other Na+-independent systems. nih.gov

The regulation of these transporters is complex. For example, in Escherichia coli, the expression of genes related to L-serine transport is carefully controlled to match the cell's requirements for serine, glycine, and one-carbon units. researchgate.net In mammalian cells, particularly in the context of cancer and immune cell proliferation, the expression of serine transporters is often upregulated to support rapid growth. aginganddisease.org The nutrient-sensing pathway involving mTORC1 is activated by abundant intracellular nutrients like serine, highlighting a direct link between serine availability and the regulation of cell metabolism. aginganddisease.org

Furthermore, competitive inhibition plays a significant role in regulating L-serine transport. D-serine, the enantiomer of L-serine, has been shown to competitively inhibit the transport of L-serine into mitochondria. biorxiv.org This competition can impact one-carbon metabolism, which is vital for cell proliferation. biorxiv.org Similarly, glutamine has been found to inhibit the transport of both L-serine and D-serine in synaptosomes and neuronal cultures. nih.gov

The following table summarizes key findings from studies on the regulation of L-serine transporters using L-[3-³H]serine and other methods.

Organism/Cell TypeTransporter System(s)Regulatory FactorsKey Findings
Human PlacentaSystem A, System L (LAT2)Amino acid concentrationsUptake shifts from System L to other Na+-independent systems at higher amino acid levels. nih.gov
E. colisstT, cycA, sdaC, tdcCGene expression regulation (GcvB)Deletion of the specific L-serine importer sdaC improves L-serine production. mdpi.com
Mammalian Cancer and Immune CellsSLC1A4/SLC1A5, SLC7A10/SLC3A2mTORC1 signalingUpregulation of transporters is common to support high proliferation rates. aginganddisease.org
Mouse Neuroblastoma CellsMitochondrial transporters (Sideroflexin 1)D-serineD-serine competitively inhibits mitochondrial L-serine transport, affecting one-carbon metabolism. biorxiv.org
Mouse Synaptosomes and Neuronal CulturesNot specifiedGlutamineGlutamine inhibits the transport of both L- and D-serine. nih.gov

Impact of Transport Dynamics on Intracellular L-Serine Pool Regulation

The dynamics of L-serine transport across the plasma membrane directly influence the size and composition of the intracellular L-serine pool. This pool is critical for a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the production of other amino acids and specialized lipids. mdpi.comannualreviews.org The maintenance of L-serine homeostasis is a balance between de novo synthesis, exogenous uptake, and catabolism. nih.gov

Studies utilizing L-[3-³H]serine have provided valuable insights into how transport dynamics regulate this intracellular pool. For example, in human placental vesicles, the high capacity of transporters for L-serine uptake suggests its importance as a metabolic precursor for the fetus, potentially for glycine synthesis. nih.gov This highlights how transport rates can be tailored to meet specific developmental needs.

In the brain, the transport of L-serine from the blood is essential, especially during early postnatal development. nih.gov The transporter Slc38a5 has been identified as a major L-serine transporter at the blood-brain barrier during this period. nih.gov Deletion of this transporter leads to a decrease in brain L-serine levels, demonstrating the critical role of transport in maintaining the brain's serine pool. nih.gov

The interplay between transport and metabolism is also evident in disease states. In certain cancers, there is an increased reliance on exogenous serine, leading to the upregulation of serine transporters. aginganddisease.org Conversely, inhibiting L-serine transport can be a therapeutic strategy. For instance, D-serine's ability to compete with L-serine for mitochondrial transport can inhibit the proliferation of cancer cells that are dependent on one-carbon metabolism. biorxiv.org

Research on euryhaline fish using L-[3-³H]serine has revealed a fascinating link between ion transport and sphingomyelin (B164518) metabolism, which is dependent on serine. nih.gov Changes in environmental salinity, which alter Na+ fluxes, were found to modify the turnover of sphingomyelin, indicating that the regulation of the intracellular serine pool is integrated with other physiological processes. nih.gov

The following table details research findings on how L-serine transport dynamics affect the intracellular pool.

System StudiedKey Transporter(s)Impact on Intracellular PoolResearch Finding
Human PlacentaSystem A, System LMaintains high L-serine levels for fetal developmentPlacental vesicles have a higher uptake capacity for L-serine than glycine. nih.gov
Developing Mouse BrainSlc38a5Essential for maintaining brain L-serine levelsDeletion of Slc38a5 reduces brain L-serine and causes developmental delays. nih.gov
Cancer CellsUpregulated serine transportersIncreased reliance on exogenous serine for proliferationD-serine can inhibit proliferation by competing for mitochondrial L-serine transport. aginganddisease.orgbiorxiv.org
Euryhaline Fish GillsNot specifiedLinked to ion transport and sphingolipid metabolismChanges in salinity and Na+ flux alter sphingomyelin synthesis from L-serine. nih.gov

L Serine in the Biosynthesis of Crucial Biomolecules

Protein Synthesis Studies

L-[3-³H]Serine is a valuable tool for elucidating the dynamics of protein synthesis. revvity.com Its incorporation into proteins allows researchers to track the formation of new polypeptides and assess various aspects of protein metabolism.

Incorporation of L-[3-³H]Serine into Nascent Polypeptides

The direct incorporation of L-[3-³H]Serine into growing polypeptide chains is a fundamental technique for measuring the rate of protein synthesis. When cells or tissues are incubated with this radiolabeled amino acid, the amount of radioactivity subsequently found in the protein fraction is directly proportional to the synthetic activity. nih.gov This method has been employed across various biological systems, from cultured cells to whole organisms, to understand how different conditions or stimuli affect protein production. nih.govplos.org For instance, studies have shown that the availability of serine can influence the rate of protein synthesis, with increased concentrations of serine leading to a higher incorporation of radiolabeled precursors like [³H]leucine into proteins. nih.gov

In studies of erythroblastic leukemic cells, the presence of serine in the culture medium was found to increase the incorporation of [³H]leucine into protein by four-fold within an hour. nih.gov This effect was dose-dependent, with detectable increases at 5.5 µM serine and maximal effects at 88 µM serine. nih.gov Furthermore, biosynthetic methods have been developed to incorporate photo-activatable amino acid analogs into nascent polypeptide chains, allowing for site-specific photocrosslinking to study protein interactions during synthesis. annualreviews.org

Assessment of Protein Turnover and Degradation Rates

Protein turnover, the balance between protein synthesis and degradation, is crucial for cellular homeostasis. L-[3-³H]Serine, in conjunction with other labeled amino acids, is used in pulse-chase experiments to determine the rates of both synthesis and degradation. In a typical experiment, cells are first "pulsed" with L-[3-³H]Serine to label newly synthesized proteins. Then, the cells are transferred to a medium containing an excess of unlabeled serine (the "chase"), and the rate at which the radioactivity disappears from the protein pool is measured. This loss of radioactivity reflects the rate of protein degradation.

This technique allows for the calculation of protein half-lives, providing insights into the stability of different proteins and how turnover rates are regulated. It's important to account for the reutilization of labeled amino acids released during protein breakdown, which can affect the apparent rate of degradation. lshtm.ac.uk Studies in mouse brain cell suspensions have revealed a complex, cyclic pattern of arginine-¹⁴C incorporation and release from proteins, highlighting the dynamic nature of protein turnover.

Investigations of Amino Acid Misincorporation Events

Amino acid misincorporation, though rare, can have significant consequences for protein structure and function. L-[3-³H]Serine has been instrumental in studying these events, particularly in competition assays. For example, research has investigated the misincorporation of the non-protein amino acid β-N-methylamino-L-alanine (BMAA) into proteins. plos.orgresearchgate.net By incubating cells with ³H-labeled BMAA in the presence of varying concentrations of L-serine, researchers have shown that L-serine can competitively inhibit the incorporation of BMAA into cellular proteins. plos.org This suggests that BMAA mistakenly takes the place of L-serine during protein synthesis. plos.orgresearchgate.net

These studies have demonstrated that the misincorporation of BMAA is a protein-synthesis-dependent process, as it is reduced by inhibitors of protein synthesis like cycloheximide. plos.org Furthermore, the inhibitory effect is specific to L-serine; D-serine, which is not used in mammalian protein synthesis, does not prevent BMAA incorporation. plos.org Such research provides valuable insights into the mechanisms of protein fidelity and the potential pathological consequences of amino acid misincorporation. plos.orgresearchgate.net

Lipid Biosynthesis Pathways

L-Serine is a fundamental building block for several classes of lipids, and L-[3-³H]Serine is extensively used to trace its path through these biosynthetic routes. nih.gov

Phospholipid Metabolism (e.g., Phosphatidylserine (B164497) synthesis)

L-serine is a direct precursor for the synthesis of phosphatidylserine (PS), a key phospholipid component of cell membranes. researchgate.net The incorporation of L-[3-³H]Serine into PS provides a direct measure of its de novo synthesis rate. capes.gov.brnih.gov In this pathway, L-serine is exchanged with the head group of a pre-existing phospholipid or reacts with CDP-diacylglycerol. oup.com

Studies in rat hepatocytes using a pulse-chase approach with [³H]serine have shown that over 90% of the initial radiolabel incorporated into phospholipids (B1166683) is found in PS. capes.gov.br This newly synthesized PS is then rapidly metabolized, with a portion being converted to phosphatidylethanolamine (B1630911) (PE). capes.gov.brnih.gov The use of L-[3-³H]Serine has been crucial in understanding the regulation of PS synthesis and its subsequent conversion to other phospholipids. researchgate.netcapes.gov.br For example, research has shown that exogenous phosphatidylserine can inhibit the de novo synthesis of PS from serine. nih.gov

Cell TypeExperimental ConditionKey Finding
Rat HepatocytesPulse-chase with [³H]serine>90% of initial label in PS; rapid degradation of newly made PS. capes.gov.br
Chinese Hamster Ovary (CHO) CellsCulture with exogenous PS and ³²PiInhibition of de novo PS synthesis from serine. nih.gov
Carrot CellsCarbon-source starvationIncreased PS levels and activation of PS synthesis enzymes. oup.com

Sphingolipid Synthesis and Metabolic Intermediates Derived from L-Serine

The biosynthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA. nih.govfrontiersin.org Therefore, L-[3-³H]Serine is an essential tool for studying the entire sphingolipid metabolic network. The initial reaction, catalyzed by serine palmitoyltransferase, forms 3-ketosphinganine, which is then converted to sphinganine (B43673) and subsequently to various complex sphingolipids, including ceramides (B1148491), sphingomyelin (B164518), and glycosphingolipids. nih.govfrontiersin.org

By labeling cells with L-[3-³H]Serine, researchers can measure the rates of synthesis of these different sphingolipid species and identify key metabolic intermediates. nih.govnih.gov This approach has been used to investigate the effects of genetic and pharmacological manipulations on sphingolipid metabolism. nih.gov For instance, studies have used L-[3-³H]Serine to label the membrane complex lipids of human fibroblasts and rat cerebellar granule cells to study the efflux of sphingolipids from cells into the culture medium. nih.gov

Intermediate/ProductRole in Sphingolipid Pathway
3-KetosphinganineInitial product of L-serine and palmitoyl-CoA condensation. frontiersin.org
SphinganineFormed by the reduction of 3-ketosphinganine. frontiersin.org
DihydroceramideFormed by the N-acylation of sphinganine. frontiersin.org
CeramideA central hub in sphingolipid metabolism, formed from dihydroceramide. nih.govfrontiersin.org
SphingomyelinSynthesized from ceramide in the Golgi apparatus. nih.gov
GlycosphingolipidsSynthesized from ceramide in the Golgi apparatus. nih.gov

One-Carbon Metabolism and Folate Cycle Interconnections

One of the most critical roles of L-serine is its contribution to one-carbon (1C) metabolism, a network of reactions that transfer one-carbon units for the synthesis of various compounds. This process is intricately linked with the folate cycle.

Contribution of L-Serine to One-Carbon Unit Generation

The primary entry point of L-serine into one-carbon metabolism is its reversible conversion to glycine (B1666218), a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction, which occurs in both the cytoplasm and mitochondria, involves the transfer of the β-carbon of serine to tetrahydrofolate (THF), generating 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine. The 5,10-CH2-THF produced is a key one-carbon donor that can be utilized in several other forms (5-methyl-THF, 10-formyl-THF, and 5,10-methenyl-THF) through the action of various enzymes within the folate cycle.

Research has demonstrated that serine is the major source of one-carbon units for the cell. Studies using labeled serine have shown its direct incorporation into other biomolecules via these one-carbon transfer reactions. The mitochondrial pathway for serine catabolism is considered a principal source of one-carbon units for the entire cell.

Key Enzyme in L-Serine's Contribution to One-Carbon Metabolism

EnzymeLocationReactionProduct (One-Carbon Unit)
Serine Hydroxymethyltransferase (SHMT)Cytoplasm, MitochondriaL-Serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH2-THF)5,10-Methylenetetrahydrofolate

Role in Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

The one-carbon units derived from L-serine are indispensable for the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.

For purine biosynthesis, two one-carbon units are required for the formation of the purine ring. These are donated by 10-formyl-THF, a derivative of the 5,10-CH2-THF generated from serine. Specifically, 10-formyl-THF contributes the carbon atoms at positions 2 and 8 of the purine ring.

In pyrimidine biosynthesis, the one-carbon unit from serine is crucial for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a key component of DNA. This reaction is catalyzed by thymidylate synthase and utilizes 5,10-CH2-THF as the methyl group donor. The essentiality of serine-derived one-carbon units for nucleotide synthesis underscores the critical link between amino acid metabolism and the maintenance of genetic material.

Neurotransmitter and Neuromodulator Precursor Role

L-serine is a pivotal molecule in the nervous system, serving as the direct precursor for the synthesis of two important neuromodulators: glycine and D-serine.

Glycine Biosynthesis from L-Serine and its Functional Significance

As mentioned previously, glycine is synthesized directly from L-serine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT). This conversion is not only a key step in one-carbon metabolism but also the primary source of glycine in the central nervous system.

Glycine itself functions as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to and activating glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. Beyond its inhibitory role, glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, alongside glutamate (B1630785), where it is essential for receptor activation.

D-Serine Synthesis and Chiral Conversion Pathways

D-serine, the enantiomer of L-serine, is a key neuromodulator in the brain. It is synthesized from L-serine through a chiral conversion process catalyzed by the enzyme serine racemase. This enzyme, which is dependent on pyridoxal-5'-phosphate (PLP), is predominantly found in astrocytes, a type of glial cell, and to some extent in neurons. The synthesis of D-serine represents a significant pathway for the utilization of L-serine in the brain.

The regulation of D-serine levels is crucial for normal brain function and is controlled not only by its synthesis via serine racemase but also by its degradation by D-amino acid oxidase (DAO).

Synthesis of Serine-Derived Neuromodulators

NeuromodulatorPrecursorKey EnzymePrimary Location of Synthesis
GlycineL-SerineSerine Hydroxymethyltransferase (SHMT)Central Nervous System
D-SerineL-SerineSerine RacemaseAstrocytes, Neurons

Regulatory Roles of Serine-Derived Neurotransmitters in Neuronal Function

Both glycine and D-serine, derived from L-serine, play critical regulatory roles in neuronal function, primarily through their interactions with NMDA receptors. NMDA receptors are crucial for synaptic plasticity, learning, and memory.

D-serine is now considered the primary co-agonist at the glycine-binding site of synaptic NMDA receptors in many brain regions. By binding to this site, D-serine facilitates the opening of the NMDA receptor channel in the presence of glutamate, allowing for calcium influx and the initiation of downstream signaling cascades that are fundamental for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Glycine, while also capable of acting as a co-agonist at NMDA receptors, is thought to be more involved at extrasynaptic NMDA receptors. The distinct localization and regulation of D-serine and glycine allow for a sophisticated modulation of NMDA receptor activity, thereby influencing a wide range of neuronal processes. The availability of L-serine is therefore a critical factor in maintaining the appropriate balance of these neuromodulators and ensuring proper synaptic function.

Enzyme Specific Investigations Utilizing L 3 3h Serine

Serine Dehydratase (SDH) Activity and Regulation

Serine dehydratase (SDH), also known as L-serine ammonia-lyase, catalyzes the deamination of L-serine to pyruvate (B1213749) and ammonia (B1221849). wikipedia.org This enzyme is a key player in gluconeogenesis, particularly under conditions of high protein intake or starvation. wikipedia.orgcambridge.org The activity of SDH can be regulated by various hormones and dietary factors. cambridge.orgnih.gov

Studies using L-[3-3H]serine have been instrumental in differentiating the metabolic fates of serine through various pathways. researchgate.net In the SDH-catalyzed reaction, the tritium (B154650) at the C-3 position of L-serine is predominantly lost to water. researchgate.net This characteristic allows researchers to distinguish the flux through the SDH pathway from other serine metabolic routes where the C-3 hydrogen is retained. researchgate.net

Key Research Findings:

In rat liver, the flux through SDH is the primary route for L-serine metabolism, even when other pathways are induced. researchgate.net

Hormones such as glucagon (B607659) and dexamethasone (B1670325) can induce SDH gene expression, primarily at the transcriptional level. nih.gov Conversely, insulin (B600854) and epinephrine (B1671497) have been shown to inhibit SDH activity by suppressing the transcription of the SDH gene. wikipedia.org

The contribution of SDH to gluconeogenesis from L-serine can be quantified by measuring the amount of tritium released from L-[3-3H]serine. researchgate.net In vivo studies in rats have shown that even after induction by glucagon, the contribution of the alternative serine:pyruvate/alanine:glyoxylate (B1226380) aminotransferase (SPT/AGT) pathway to gluconeogenesis from serine is significantly less than that of SDH. researchgate.net

Interactive Data Table: Hormonal Regulation of Serine Dehydratase
HormoneEffect on SDH ActivityPrimary Mechanism
GlucagonIncreasesUpregulates SDH gene transcription wikipedia.orgnih.gov
DexamethasoneIncreasesInduces SDH gene transcription nih.gov
InsulinDecreasesInhibits SDH gene transcription wikipedia.org
EpinephrineDecreasesInhibits SDH gene transcription wikipedia.org

Serine Hydroxymethyltransferase (SHMT) Functionality and Isoform Characterization

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. nih.govnih.gov This reaction is a cornerstone of one-carbon metabolism, providing single-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules. researchgate.net SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.gov

L-[3-3H]serine is utilized in assays to measure SHMT activity by tracking the formation of radiolabeled products. For instance, the aldol (B89426) cleavage of L-[3-14C]serine in the presence of tetrahydrofolate is a common method to monitor SHMT activity. ias.ac.in

Key Research Findings:

SHMT plays a crucial role in providing one-carbon units for various biosynthetic pathways. nih.gov

The enzyme exhibits broad substrate specificity and can catalyze the THF-independent retro-aldol cleavage of various β-hydroxy amino acids. nih.gov

SHMT from various organisms, including thermophilic bacteria, has been characterized for its potential in the biotechnological production of L-serine. nih.govresearchgate.net

The interconversion of serine and glycine catalyzed by SHMT is a significant metabolic flux, contributing to the pool of these amino acids. nih.gov

Serine Palmitoyltransferase (SPT) / Alanine:Glyoxylate Aminotransferase (AGT) Complex Activity

Serine palmitoyltransferase (SPT) is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids. mdpi.comresearchgate.net It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. mdpi.comuzh.ch Alanine:glyoxylate aminotransferase (AGT), which can also function as serine:pyruvate aminotransferase (SPT), is involved in the metabolism of L-serine and glyoxylate. nih.govsemanticscholar.orgnih.gov

Radiometric assays using L-[3-3H]serine are a standard method to determine SPT activity. mdpi.com The assay measures the incorporation of the radiolabel from L-[3-3H]serine into the lipid product, 3-ketosphinganine, which is extracted and quantified by scintillation counting.

Key Research Findings:

SPT activity can be measured in various tissues and cell lysates by monitoring the incorporation of L-[3-3H]serine into chloroform-soluble products. uzh.ch

The SPT/AGT pathway contributes to L-serine metabolism in the liver of various species, including rabbits, dogs, and humans. nih.govsemanticscholar.org The subcellular localization of AGT varies between species, being peroxisomal in humans and rabbits and largely mitochondrial in dogs. nih.govsemanticscholar.org

In vivo experiments using L-[3-3H,14C]serine have shown that in rabbit liver, gluconeogenesis from L-serine primarily proceeds through the SPT/AGT pathway, retaining the tritium at the C-3 position. semanticscholar.org This is in contrast to the SDH pathway, where the tritium is lost. researchgate.net

Peroxisomal SPT/AGT plays a dual role in the metabolism of both glyoxylate and serine. nih.govsemanticscholar.org

Interactive Data Table: L-[3-3H]Serine in SPT/AGT Research
EnzymeRole in Serine MetabolismUse of L-[3-3H]SerineKey Finding
Serine Palmitoyltransferase (SPT)First step in sphingolipid biosynthesisMeasures incorporation into lipid products mdpi.comActivity can be regulated by various factors, including ceramide. biorxiv.org
Alanine:Glyoxylate Aminotransferase (AGT)Gluconeogenesis and glyoxylate detoxificationTraces metabolic flux by retention of tritium semanticscholar.orgPlays a significant role in serine metabolism in rabbit liver. semanticscholar.org

Phosphoserine Aminotransferase (PSAT) and Phosphoserine Phosphatase (PSP) Assays

The phosphorylated pathway is the primary route for de novo L-serine biosynthesis, starting from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govnih.gov This pathway involves three enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). nih.govnih.gov PSAT catalyzes the reversible conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. uniprot.org PSP catalyzes the final, irreversible step, the hydrolysis of phosphoserine to L-serine and inorganic phosphate. mdpi.comnih.gov

Key Research Findings:

PSAT is a pyridoxal 5'-phosphate-dependent enzyme. uniprot.org

PSP activity is subject to feedback inhibition by its product, L-serine. mdpi.com

Defects in the enzymes of the phosphorylated pathway can lead to serine deficiency disorders. nih.gov

Novel continuous assays for PSP have been developed that overcome the limitations of previous methods, such as product inhibition, by coupling the production of serine to another enzymatic reaction. mdpi.comnih.gov

Serine Racemase Activity in D-Serine Production and Regulation

Serine racemase (SR) is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the racemization of L-serine to D-serine. nih.gov D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neurotransmission. jneurosci.orgpnas.org

The synthesis of D-serine from L-serine can be demonstrated in vivo by the injection of L-[3H]-serine into the brain, leading to the formation of radiolabeled D-serine. nih.gov

Key Research Findings:

Serine racemase is highly selective for L-serine as its substrate. nih.gov

The enzyme can also catalyze the conversion of D-serine back to L-serine, although at a much slower rate. nih.gov

In addition to racemization, serine racemase can also catalyze the β-elimination of both L-serine and D-serine to produce pyruvate. mdpi.com

The activity of serine racemase is regulated by various factors, including the availability of its substrate L-serine and interactions with other proteins. pnas.orgmdpi.com

Determination of Enzyme Kinetics and Substrate Specificity

L-[3-3H]serine is an invaluable tool for determining the kinetic parameters and substrate specificity of serine-metabolizing enzymes. By measuring the rate of formation of radiolabeled products at varying substrate concentrations, researchers can calculate key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Key Research Findings:

Serine Palmitoyltransferase (SPT): Kinetic analysis of SPT has revealed that it follows Michaelis-Menten kinetics with respect to L-serine. uzh.ch However, it can exhibit substrate inhibition at high concentrations of palmitoyl-CoA. uzh.ch Studies have also investigated the substrate specificity of SPT for different amino acids and acyl-CoA molecules. semanticscholar.org

Serine Hydroxymethyltransferase (SHMT): The kinetic parameters of SHMT from various sources have been determined using L-serine as a substrate, demonstrating that the enzyme follows Michaelis-Menten kinetics. nih.gov

Serine Racemase (SR): The enzyme shows a high degree of selectivity for L-serine over other amino acids like L-alanine and L-threonine. nih.gov

Amino Acid Transporters: L-[3-3H]serine has been used to study the kinetics and substrate specificity of amino acid transport systems in various tissues, such as the placenta and brain. jneurosci.orgnih.gov

Interactive Data Table: Enzyme Kinetic Parameters Determined Using L-[3-3H]Serine
EnzymeSubstrateKinetic ParameterFinding
Serine Palmitoyltransferase (SPT)L-serineKmA Km of 1.2 mM for L-serine was determined for mammalian SPT. uzh.ch
Serine Palmitoyltransferase (SPT)Palmitoyl-CoAInhibitionShows substrate inhibition at high concentrations. uzh.ch
Serine Hydroxymethyltransferase (SHMT)L-serineKm and VmaxFollows Michaelis-Menten kinetics. nih.gov

Analysis of Cofactor Requirements and Allosteric Modulation of Serine-Metabolizing Enzymes

Many enzymes involved in serine metabolism require cofactors for their catalytic activity and are subject to allosteric regulation. L-[3-3H]serine-based assays are essential for studying these aspects of enzyme function.

Key Research Findings:

Cofactor Requirements: Many serine-metabolizing enzymes, including serine dehydratase, serine hydroxymethyltransferase, serine palmitoyltransferase, and serine racemase, are dependent on the cofactor pyridoxal 5'-phosphate (PLP). wikipedia.orgnih.govresearchgate.netnih.gov The binding of PLP is crucial for the catalytic mechanism of these enzymes.

Allosteric Modulation: The activity of some serine-metabolizing enzymes is regulated by allosteric effectors. For example, pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, is allosterically activated by L-serine. astx.com This creates a feed-forward loop where a product of a branching pathway (serine biosynthesis) enhances the activity of an enzyme upstream in the central metabolic pathway. L-[3-3H]serine can be used in metabolic flux analyses to understand the consequences of such allosteric regulation in living cells.

Advanced Research Directions and Emerging Applications

Interplay of L-Serine Metabolism with Other Amino Acid Pathways

L-serine is a central node in amino acid metabolism, acting as a precursor and a link to several other pathways. The use of L-[3-³H]Serine enables researchers to trace the metabolic fate of the serine molecule and quantify its conversion into other critical amino acids.

L-serine is a precursor for the synthesis of both glycine (B1666218) and cysteine. nih.govrupress.org The conversion of L-serine to glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is a crucial entry point into one-carbon metabolism. rupress.organnualreviews.org This process is fundamental for the synthesis of nucleotides and for methylation reactions. rupress.org L-serine can also be generated from glycine, a reaction catalyzed by the mitochondrial enzyme SHMT2. nih.govfrontiersin.org

The synthesis of cysteine from L-serine occurs through the transsulfuration pathway, linking serine metabolism to sulfur-containing amino acids. nih.govfrontiersin.org This pathway is vital for the production of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov Furthermore, L-serine metabolism is intricately connected to the folate and methionine cycles, which are essential for providing one-carbon units for a variety of biosynthetic reactions. frontiersin.orgsemanticscholar.org

Research has shown that under conditions of limited L-serine availability, enzymatic promiscuity can occur. For instance, serine palmitoyltransferase (SPT), which normally condenses L-serine with palmitoyl-CoA, may utilize other amino acids with structural similarities, such as L-alanine, glycine, and L-threonine. annualreviews.org This leads to the production of non-canonical metabolites. annualreviews.org Studies in organisms like Trypanosoma cruzi have highlighted the importance of L-serine and L-threonine metabolism in energy production and responding to nutritional stress. nih.gov

Table 1: Interconnections of L-Serine Metabolism with Other Amino Acid Pathways This table summarizes the key amino acids linked to L-serine metabolism and the primary enzymes involved in their interconversion.

Role of L-Serine in Cellular Signaling and Regulatory Networks

L-serine and its metabolic derivatives are increasingly recognized as signaling molecules that participate in the regulation of complex cellular networks. The hydroxyl group on L-serine's side chain makes it a primary site for phosphorylation, a key post-translational modification that modulates protein activity and signal transduction. semanticscholar.org

A significant area of research is the link between L-serine metabolism and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netmdpi.com The mTOR complex 1 (mTORC1) acts as a cellular sensor for amino acids, including serine, to control cell growth, proliferation, and autophagy. mdpi.comuniprot.org Studies have demonstrated that serine deprivation can lead to the inhibition of mTOR signaling. frontiersin.orgnih.gov For example, in macrophages, serine deprivation was found to decrease the production of the pro-inflammatory cytokine IL-1β through the inhibition of mTOR. frontiersin.orgnih.gov

In the central nervous system, L-serine plays a crucial role in neuromodulation through its conversion to D-serine by the enzyme serine racemase. nih.gov D-serine functions as a necessary co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.govresearchgate.net Tracing studies using L-[3-³H]Serine have been instrumental in investigating the de novo synthesis of D-serine in the brain. nih.gov

Emerging evidence also connects serine to epigenetic regulation. The phosphorylation of the histone variant H3.3 at serine 31 has been shown to stimulate the activity of the acetyltransferase p300, leading to enhanced acetylation at enhancers. nih.gov This finding suggests that a histone-specific serine modification can act as a cofactor to influence global gene regulation. nih.gov

Table 2: L-Serine's Involvement in Cellular Signaling This table outlines key signaling pathways influenced by L-serine and its metabolites.

Development of Novel Research Tools and Assays Based on L-[3-³H]Serine

The tritium (B154650) label on L-[3-³H]Serine makes it an invaluable tracer for developing and performing a variety of sensitive biochemical assays. revvity.com These tools are essential for quantifying enzymatic activities, transport processes, and metabolic conversions with high precision.

One of the primary applications of L-[3-³H]Serine is in enzyme activity assays. It is frequently used to measure the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis. uzh.ch The assay quantifies the incorporation of the tritium radiolabel from L-[3-³H]Serine into the lipid product, 3-ketosphinganine. This method has been adapted and improved to enhance sensitivity and reproducibility, even allowing for measurements in total cell lysates instead of just microsomal fractions. uzh.ch

L-[3-³H]Serine is also crucial for developing transport assays to study the movement of L-serine across biological membranes. For instance, it has been used to monitor the transport of L-serine into mitochondria, a critical step for one-carbon metabolism, particularly during embryonic development. biorxiv.org Such assays have been used to investigate competitive inhibition, for example, showing how D-serine can compete with L-serine for transport via mitochondrial transporters like sideroflexin 1. biorxiv.org

Furthermore, L-[3-³H]Serine is a precursor in studies investigating the synthesis of D-serine in the brain, providing a direct method to measure the rate of conversion by serine racemase. nih.gov The resulting radiolabeled D-[³H]serine can then be used in receptor binding assays to specifically label the glycine-binding site of NMDA receptors, aiding in the characterization of this crucial neurotransmitter receptor. nih.govrevvity.com

Table 3: Research Assays Utilizing L-[3-³H]Serine This table details various research assays that employ L-[3-³H]Serine and their specific scientific applications.

Integration of L-[3-³H]Serine Tracing with Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics)

The integration of classic radiotracer studies using L-[3-³H]Serine with modern high-throughput "omics" technologies is a powerful strategy for gaining a systems-level understanding of cellular metabolism. This multi-pronged approach allows researchers to connect metabolic fluxes with changes in gene expression and global metabolite profiles.

Metabolomics, particularly when combined with isotope tracing, is a cornerstone of this integrated approach. nih.gov While stable isotopes (like ¹³C or ²H) are often used with mass spectrometry for flux analysis, the principles are directly applicable to tracing with ³H. nih.govnih.gov By feeding cells L-[3-³H]Serine and analyzing the distribution of the radiolabel in downstream metabolites, researchers can map the flow of serine through various interconnected pathways. nih.gov For example, tracing with deuterated serine ([2,3,3-²H₃]-serine) has been used to quantify the relative contributions of cytosolic and mitochondrial one-carbon metabolism pathways. researchgate.net This type of metabolic flux data provides a dynamic view of cellular function that complements static metabolite concentration measurements.

Combining these tracer studies with transcriptomics allows for the correlation of metabolic activity with gene expression. A comprehensive analysis of the serine, glycine, one-carbon (SGOC) network in cancer found that while the expression of a single gene was not always indicative of metabolic flux, the collective expression pattern of multiple genes within a pathway was a successful predictor of pathway activity. nih.gov This highlights the necessity of integrating multiple data types to understand metabolic regulation.

The use of mass spectrometry imaging (MSI) combined with isotope labeling represents a frontier in this field, enabling the visualization of metabolic activity with spatial resolution within tissues. the-innovation.org This technique can bridge the gap between live-cell physiology and deep chemical analysis, revealing how metabolic responses, including those originating from serine, vary in different microenvironments. the-innovation.org

Table 4: Integrating L-[3-³H]Serine Tracing with Omics Technologies This table illustrates how L-[3-³H]Serine tracing can be combined with different omics platforms for advanced biological research.

Q & A

Q. How is L-[3-³H]serine synthesized and purified for metabolic flux studies?

L-[3-³H]serine derivatives (e.g., [³H,¹⁴C]pyruvate or glycerate) are synthesized via enzymatic reactions. For example:

  • Pyruvate synthesis : Omit lactate dehydrogenase and NADH from reaction mixtures containing L-[3-³H,¹⁴C]serine to prevent unintended reduction .
  • Glycerate synthesis : Use recombinant rat liver enzymes (e.g., SPT10 and glyoxylate reductase) in a buffer system (0.1 M Tricine-NaOH, pH 8.0) with pyridoxal phosphate and NADH. Purify via partitioning chromatography with 35% n-butanol in chloroform .
  • Validation : Confirm radiochemical purity using HPLC or TLC with scintillation counting.

Q. What are best practices for infusing L-[3-³H]serine into in vivo models?

  • Dose standardization : Use 0.5 mM L-[3-³H,¹⁴C]serine infused at 400 µL/15 min via portal vein cannulation in rats. Terminate infusion after 15 min, followed by a 5-min metabolic equilibration period .
  • Tissue sampling : Collect liver or muscle tissues rapidly, homogenize in ice-cold Krebs-Ringer buffer, and lyophilize to stabilize labeled metabolites.

Q. How should researchers design controls for serine tracer experiments?

  • Isotopic dilution controls : Co-administer non-radioactive serine to quantify background incorporation.
  • Negative controls : Omit serine or use scrambled peptides in parallel assays.
  • Reference standards : Include [¹⁴C]glucose or [³H]leucine as internal standards for cross-validation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) resolve contradictions in serine labeling data?

Discrepancies often arise from isotopic dilution or compartmentalization. To address this:

  • Compartment-specific sampling : Isolate mitochondrial and cytosolic fractions post-infusion to quantify serine decarboxylation to phosphatidylethanolamine (PE) vs. direct phosphatidylserine (PS) synthesis .
  • Modeling tools : Use software like INCA or OpenFlux to simulate flux distributions, incorporating corrections for head-group vs. acyl-chain labeling (e.g., 96% of PS label resides in the head-group vs. 30% in PC) .

Q. What methods correct for label redistribution in phospholipid biosynthesis studies?

  • Phospholipase C digestion : Hydrolyze intact phospholipids to separate head-groups (e.g., serine, ethanolamine) from diacylglycerols. Measure radioactivity in both fractions to calculate head-group-specific incorporation .
  • Ethanol inhibition : Pre-treat hepatocytes with 100 mM ethanol to block PE methylation to PC, isolating PS-derived PE flux (Table 3, ).

Q. How do researchers reconcile conflicting data on serine’s role in lipid synthesis under metabolic stress?

  • Dose-response experiments : Vary ethanol concentrations (0–100 mM) to observe dose-dependent inhibition of PE methylation (e.g., 30% reduction at 50 mM ethanol, p < 0.01) .
  • Time-course assays : Track label incorporation over 60–120 min to distinguish acute vs. chronic effects on serine utilization.

Methodological Guidance

Q. How should isotopic tracer data be statistically analyzed and reported?

  • Normalization : Express data as pmol of L-[3-³H]serine incorporated per 10⁶ cells or mg protein.
  • Error reporting : Use means ± standard error (s.e.) for ≥6 replicates. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Table design : Include columns for treatment, n-value, mean ± s.e., and significance symbols (e.g., a p < 0.03, b p < 0.005) as in Table 3 .

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